11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
The compound “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a type of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have a broad spectrum of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .
Synthesis Analysis
The synthesis of thienopyrimidines has been widely studied in the literature . They can be synthesized from thiophene derivatives or from pyrimidine analogs . For example, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents .Physical and Chemical Properties Analysis
The boiling point of “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is predicted to be 578.4±60.0 °C .Scientific Research Applications
Radioprotective and Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been investigated for their radioprotective and antitumor activities. Some derivatives have shown promising results in this area, highlighting their potential in cancer treatment and protection against radiation-induced damage S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009.
Anticonvulsive Activity
The anticonvulsant activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives has been studied, with some compounds showing effectiveness in this domain. This research suggests these compounds could serve as a basis for developing new anticonvulsive medications S. Dashyan, E. Paronikyan, A. S. Noravyan, R. G. Paronikyan, 2016.
Heterocyclic Chemistry and Organic Synthesis
Thieno[3,2-d]pyrimidines also play a significant role in heterocyclic chemistry, serving as key intermediates in the synthesis of complex organic molecules. Their unique structural features make them valuable for the development of new materials and pharmaceuticals. Research into the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives exemplifies the versatility of these compounds in organic synthesis Bao Wen-yan, 2010.
Antimicrobial Activities
The exploration of thieno[2,3-d]pyrimidines for their antimicrobial properties has yielded compounds with significant activity against a variety of microbial strains. This research underlines the potential of thieno[2,3-d]pyrimidines in addressing the challenge of antibiotic resistance M. Hossain, M. Bhuiyan, 2009.
Future Directions
Thienopyrimidines, including “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are being studied for their potential as anti-infective agents and as targeted therapy for PI3K in cancer control .
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been found to inhibit various enzymes and pathways . These include protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to inhibit the action of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
Thienopyrimidine derivatives can inhibit various biochemical pathways. For instance, they can inhibit protein kinases, which are involved in many cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, thienopyrimidines can disrupt the normal functioning of these pathways, potentially leading to effects such as the prevention of cancer cell proliferation .
Pharmacokinetics
In silico adme profiling of similar thienopyrimidine derivatives has predicted drug-like properties with a very low toxic effect .
Result of Action
Thienopyrimidine derivatives have been found to exhibit potent antitumor activity . For instance, some thienopyrimidine derivatives have shown cytotoxic activity on almost all cancer cell lines .
Biochemical Analysis
Biochemical Properties
Thienopyrimidines have been shown to inhibit various enzymes and pathways . They have been used in the development of kinase inhibitors, which are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways .
Cellular Effects
Thienopyrimidines have been shown to have anticancer effects through the inhibition of various enzymes and pathways . They can affect cell proliferation and differentiation of cancer cells .
Molecular Mechanism
Thienopyrimidines have been shown to inhibit various enzymes and pathways, which can lead to metastasis and drug resistance .
Properties
IUPAC Name |
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-4-10-25-20-22-16-15-12(2)11-13(3)21-19(15)26-17(16)18(23-20)24-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCTXVBXOTWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.